O-Demethyl Vandetanib

Übersicht

Beschreibung

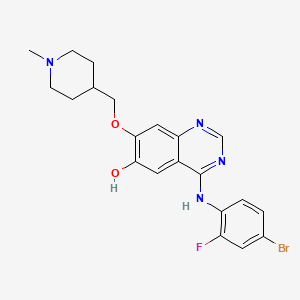

O-Demethyl Vandetanib is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with bromo, fluoro, and piperidinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Wissenschaftliche Forschungsanwendungen

O-Demethyl Vandetanib has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

Target of Action

O-Demethyl Vandetanib primarily targets three key proteins: the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the REarranged during Transfection (RET) tyrosine kinases . These proteins play crucial roles in cell growth, proliferation, and angiogenesis, making them important targets in cancer treatment .

Mode of Action

As a kinase inhibitor, this compound binds to the ATP-binding sites of its target proteins, inhibiting their activity . By blocking VEGFR and EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis . Inhibition of RET, on the other hand, disrupts the development of several human diseases, including certain types of thyroid carcinomas .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET disrupts several biochemical pathways. For instance, blocking VEGFR and EGFR prevents the activation of the PI3K/Akt and the Ras/Raf/MEK/ERK pathways, which are involved in cell survival, proliferation, and angiogenesis . The inhibition of RET, meanwhile, affects pathways involved in cell differentiation and proliferation .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is well-tolerated at daily doses up to 300 mg and has a pharmacokinetic profile that supports once-daily oral administration . The compound is absorbed and eliminated slowly after single oral doses . Vandetanib’s absorption, distribution, metabolism, and excretion (ADME) properties contribute to its bioavailability .

Result of Action

The inhibition of VEGFR, EGFR, and RET by this compound leads to a decrease in tumor growth and angiogenesis . This results in the prolongation of progression-free survival time in patients with certain types of cancer, such as non-small cell lung cancer and medullary thyroid cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, Vandetanib is predicted to present an insignificant risk to the environment, as indicated by the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for surface water .

Biochemische Analyse

Biochemical Properties

O-Demethyl Vandetanib interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . These include the vascular endothelial growth factor receptor-2 (VEGFR-2), the epidermal growth factor receptor (EGFR), and the REarranged during Transfection tyrosine kinase activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits tumor angiogenesis and tumor cell proliferation, making it potentially useful in a broad range of tumor types . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of VEGFR-2, EGFR, and RET tyrosine kinase, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . It also undergoes metabolic reactions such as N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that vandetanib treatment can downregulate cyclin activity, leading to a G0/G1 arrest . This suggests that the compound’s effects on cellular function may vary over time, potentially due to changes in its stability or degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving a mouse model of human squamous cell carcinoma, it was found that docetaxel, when dosed so plasma levels are maintained at low nanomolar concentrations over a prolonged time, can inhibit endothelial cell proliferation .

Metabolic Pathways

This compound is involved in several metabolic pathways. Phase I metabolic reactions for this compound were N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . All these metabolic reactions occurred in the N-methyl piperidine of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Demethyl Vandetanib typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline and quinazoline derivatives. The synthetic route may involve:

Nucleophilic substitution: Reacting 4-bromo-2-fluoroaniline with a quinazoline derivative under basic conditions.

Methoxylation: Introducing the methoxy group using appropriate reagents such as methyl iodide in the presence of a base.

Piperidinylation: Attaching the piperidinyl group through a nucleophilic substitution reaction with 1-methylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

O-Demethyl Vandetanib can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromo or fluoro positions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid

- 4-(2-bromo-3-fluoropyridin-4-yl)-1-methylpiperidin-4-ol

Uniqueness

O-Demethyl Vandetanib is unique due to its specific substitution pattern on the quinazoline core. The combination of bromo, fluoro, and piperidinyl groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Biologische Aktivität

O-Demethyl vandetanib, a metabolite of the tyrosine kinase inhibitor vandetanib, has garnered attention for its biological activity, particularly in the treatment of various malignancies, including medullary thyroid cancer (MTC) and acute leukemia. This article explores the compound's biological activity, mechanisms of action, efficacy in clinical studies, and relevant case studies, supported by data tables summarizing key findings.

Overview of Vandetanib and Its Metabolites

Vandetanib is an orally active small molecule that inhibits multiple receptor tyrosine kinases, including RET, VEGFR (vascular endothelial growth factor receptor), and EGFR (epidermal growth factor receptor). This compound, specifically N-desmethyl vandetanib, is an active metabolite formed through the metabolism of vandetanib by the enzyme CYP3A4. This metabolite retains significant biological activity and contributes to the overall pharmacological effects observed with vandetanib treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : this compound inhibits the activity of RET and VEGFR pathways, leading to reduced tumor cell proliferation and angiogenesis. It has been shown to inhibit both wild-type and mutated forms of RET, which are implicated in MTC and other cancers .

- Induction of Apoptosis : In leukemia cell lines, treatment with this compound resulted in a dose-dependent decrease in cell survival, primarily through apoptosis at higher concentrations. This effect was associated with alterations in cell cycle progression and differentiation markers .

- Synergistic Effects : When combined with other chemotherapeutic agents such as etoposide and doxorubicin, this compound demonstrated synergistic effects that enhanced cell death in leukemia models .

Case Studies and Clinical Trials

-

Medullary Thyroid Cancer (MTC) :

- A phase II clinical trial evaluated the efficacy of vandetanib (300 mg daily) in patients with unresectable MTC. Among 30 patients, 20% achieved a confirmed partial response, while 73% had disease control for at least 24 weeks. Notably, serum calcitonin levels decreased significantly in many patients .

- Another study reported on 68 patients treated with vandetanib under temporary use authorization in France. The efficacy and toxicity profile were consistent with previous findings, showing manageable adverse effects like diarrhea and rash .

- Acute Leukemia :

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

| Study Focus | Sample Size | Objective Response Rate | Disease Control Rate | Common Adverse Events |

|---|---|---|---|---|

| MTC Phase II Trial | 30 | 20% | 73% | Diarrhea (70%), Rash (67%), Fatigue (63%) |

| MTC Temporary Use Authorization | 68 | Not explicitly stated | Not explicitly stated | Diarrhea, Rash |

| Acute Leukemia In Vitro Studies | Various | Dose-dependent inhibition | N/A | N/A |

Eigenschaften

IUPAC Name |

4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRILWHQVZXWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744088 | |

| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910298-60-1 | |

| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.